molecular formula C10H10O4 B588407 Monoethyl Phthalate-d4 CAS No. 1219806-03-7

Monoethyl Phthalate-d4

Cat. No.: B588407
CAS No.: 1219806-03-7
M. Wt: 198.21
InChI Key: YWWHKOHZGJFMIE-LNFUJOGGSA-N
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Description

Monoethyl Phthalate-d4 is a deuterated form of Monoethyl Phthalate, where four hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled internal standard in analytical chemistry. Monoethyl Phthalate is a metabolite of diethyl phthalate, which is commonly used as a plasticizer in various consumer products .

Biochemical Analysis

Cellular Effects

Its parent compound, Monoethyl Phthalate, has been associated with risks of thyroid cancer and benign nodules . It’s plausible that Monoethyl Phthalate-d4 may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s known that the parent compound, Monoethyl Phthalate, can act as a urinary biomarker of phthalates exposure This suggests that this compound may also interact with biomolecules and potentially influence gene expression

Metabolic Pathways

It’s known that Monoethyl Phthalate is a metabolite of diethyl phthalate , suggesting that this compound may be involved in similar metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

Monoethyl Phthalate-d4 can be synthesized through the esterification of phthalic anhydride with deuterated ethanol (ethanol-d4). The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions. The reaction can be represented as follows:

Phthalic Anhydride+Ethanol-d4Monoethyl Phthalate-d4+Water\text{Phthalic Anhydride} + \text{Ethanol-d4} \rightarrow \text{this compound} + \text{Water} Phthalic Anhydride+Ethanol-d4→Monoethyl Phthalate-d4+Water

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the complete incorporation of deuterium atoms. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Monoethyl Phthalate-d4 undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and deuterated ethanol.

    Oxidation: Oxidizing agents can convert this compound to phthalic acid.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products

Scientific Research Applications

Monoethyl Phthalate-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of phthalate metabolites in biological samples.

    Environmental Studies: Helps in tracing the environmental fate and transport of phthalates.

    Pharmacokinetics: Used in studies to understand the metabolism and excretion of phthalates in living organisms.

    Toxicology: Assists in assessing the exposure and potential health effects of phthalates

Mechanism of Action

Monoethyl Phthalate-d4, like its non-deuterated counterpart, acts as a biomarker for phthalate exposure. It is metabolized in the body to form phthalic acid and deuterated ethanol, which can be detected in biological samples. The deuterium atoms provide a distinct mass difference, allowing for precise quantification using mass spectrometry. The molecular targets and pathways involved in its metabolism are similar to those of other phthalates, primarily involving hydrolysis and oxidation reactions .

Comparison with Similar Compounds

Similar Compounds

    Monoethyl Phthalate: The non-deuterated form, commonly used as a plasticizer and metabolite of diethyl phthalate.

    Monomethyl Phthalate: Another phthalate metabolite with similar applications in analytical chemistry.

    Mono-n-butyl Phthalate: A metabolite of dibutyl phthalate, used in similar research applications.

Uniqueness

Monoethyl Phthalate-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The incorporation of deuterium atoms allows for more accurate and sensitive detection in mass spectrometry, making it a valuable tool in various scientific studies .

Properties

IUPAC Name

2,3,4,5-tetradeuterio-6-ethoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6H,2H2,1H3,(H,11,12)/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWHKOHZGJFMIE-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858132
Record name 2-(Ethoxycarbonyl)(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219806-03-7
Record name 2-(Ethoxycarbonyl)(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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